3a'-(4-bromophenyl)dihydrodispiro[cyclopentane-1,3'-furo[3,2-b]furan-6',1''-cyclopentane]-2',5'-dione
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Overview
Description
3a'-(4-bromophenyl)dihydrodispiro[cyclopentane-1,3'-furo[3,2-b]furan-6',1''-cyclopentane]-2',5'-dione is a useful research compound. Its molecular formula is C20H21BrO4 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.06232 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown the synthetic pathways and structural analyses of compounds with similarities in their furan and cyclopentane components. For example, studies have described the synthesis of furan derivatives and their structural elucidation, indicating the potential for the development of novel synthetic methodologies that could be applied to the compound (Piggott & Wege, 2003), (Kirillov, Slepukhin, & Nikiforova, 2015).
Chemical Reactivity and Applications
The reactivity of compounds containing furan rings and halogenated phenyl groups has been extensively studied, highlighting their utility in various chemical transformations. This includes the creation of novel blue fluorophores and antimycobacterial agents, suggesting applications in materials science and medicinal chemistry (Kojima et al., 2016), (Wei et al., 2013).
Antifungal Activity
Compounds with halogenated phenyl groups have been shown to possess significant antifungal activities against a range of yeast and mold species, indicating potential applications in the development of new antifungal agents (Buchta et al., 2004).
properties
InChI |
InChI=1S/C20H21BrO4/c21-14-7-5-13(6-8-14)20-15(18(16(22)25-20)9-1-2-10-18)24-17(23)19(20)11-3-4-12-19/h5-8,15H,1-4,9-12H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQICIWVUWOXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3C(C4(CCCC4)C(=O)O3)(OC2=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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